TAK-901-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

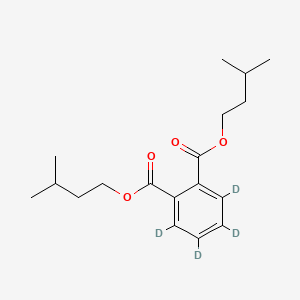

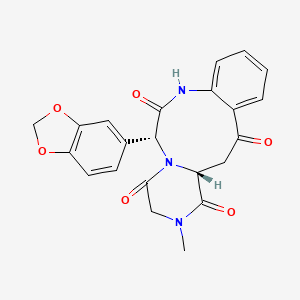

TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .

Synthesis Analysis

TAK-901-d3 is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis

TAK-901-d3 is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The molecular weight of TAK-901-d3 is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.科学的研究の応用

Treatment of Advanced Hematologic Malignancies

TAK-901-d3 has been used in a Phase 1 Dose Escalation Study for subjects with advanced hematologic malignancies . The purpose of this study was to determine the maximum tolerated dose (MTD) of TAK-901 in subjects with advanced hematological malignancies .

Treatment of Acute Myeloid Leukemia

TAK-901-d3 has been studied for its potential application in the treatment of Acute Myeloid Leukemia . This is a type of cancer that starts in the bone marrow and often quickly moves into the blood.

Treatment of Acute Lymphoblastic Leukemia

Another potential application of TAK-901-d3 is in the treatment of Acute Lymphoblastic Leukemia . This is a type of cancer that starts from white blood cells in the bone marrow.

Treatment of Chronic Myelogenous Leukemia

Chronic Myelogenous Leukemia, a type of cancer that starts in certain blood-forming cells of the bone marrow, is another area where TAK-901-d3 has potential therapeutic applications .

Treatment of Chronic Lymphocytic Leukemia

TAK-901-d3 has also been studied for its potential use in the treatment of Chronic Lymphocytic Leukemia , a type of cancer that starts from cells that become certain white blood cells in the bone marrow.

Treatment of Multiple Myeloma

Multiple Myeloma, a cancer that forms in a type of white blood cell called a plasma cell, is another potential application for TAK-901-d3 .

Inhibition of Aurora B Kinase

TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor . Aurora kinases are key mitotic cell-cycle regulators, ensuring an orderly and accurate execution of mitosis and cell division .

Treatment of Advanced Solid Tumors or Lymphoma

Lastly, TAK-901-d3 has been evaluated for its safety profile and the Maximum Tolerated Dose (MTD) in adult patients with advanced solid tumors or lymphoma .

作用機序

Target of Action

TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of TAK-901-d3 are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .

Mode of Action

This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, TAK-901-d3 also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .

Biochemical Pathways

The inhibition of Aurora B by TAK-901-d3 affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .

Result of Action

TAK-901-d3 inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, TAK-901-d3 exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .

Action Environment

It’s worth noting that the efficacy of tak-901-d3 may be influenced by the specific genetic and cellular context of different cancer types .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'TAK-901-d3' involves the incorporation of three deuterium atoms into the parent molecule 'TAK-901'. This can be achieved by selective deuteration of specific functional groups using deuterated reagents.", "Starting Materials": [ "TAK-901", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Selective deuteration of the aromatic ring in TAK-901 using deuterated reagents", "Reagents": "Deuterated benzene or deuterated toluene", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 2": "Selective deuteration of the aliphatic side chain in TAK-901 using deuterated reagents", "Reagents": "Deuterated alkyl halide or deuterated alkyl lithium reagent", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 3": "Selective deuteration of the amide functional group in TAK-901 using deuterated reagents", "Reagents": "Deuterated amine or deuterated ammonia", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 4": "Purification and isolation of the deuterated TAK-901", "Reagents": "Solvents such as dichloromethane or ethyl acetate", "Conditions": "Extraction and chromatography", "Yield": "Pure deuterated TAK-901" }, { "Step 5": "Conversion of deuterated TAK-901 to TAK-901-d3", "Reagents": "Deuterated acetic anhydride and deuterated pyridine", "Conditions": "Heating under reflux", "Yield": "High yield of TAK-901-d3" } ] } | |

CAS番号 |

1346603-28-8 |

製品名 |

TAK-901-d3 |

分子式 |

C28H32N4O3S |

分子量 |

507.667 |

IUPAC名 |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |

InChIキー |

WKDACQVEJIVHMZ-GKOSEXJESA-N |

SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |

同義語 |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)